molecular formula C12H13NO3 B2975378 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 51780-90-6

6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2975378
CAS RN: 51780-90-6
M. Wt: 219.24
InChI Key: DYLLIXGCEBNMDQ-UHFFFAOYSA-N
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Description

The compound “6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The presence of an oxirane (or epoxide) group suggests that this compound could be reactive, as epoxides are known to undergo ring-opening reactions .


Chemical Reactions Analysis

Epoxides like the oxirane group in this compound are known to be reactive and can undergo various reactions, including ring-opening reactions with nucleophiles . The quinoline core may also participate in electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an aromatic ring system would contribute to its stability and possibly its solubility in organic solvents. The epoxide group could make it more reactive .

Scientific Research Applications

Antiproliferative and Antiplatelet Activities

Compounds derived from 3,4-dihydroquinolin-2(1H)-one, including oxime-containing derivatives, have been studied for their antiplatelet and antiproliferative activities. These compounds showed promising results in inhibiting platelet aggregation and demonstrated marginal activities against various cancer cell lines. For instance, specific derivatives were highly active against U46619 induced platelet aggregation and exhibited potential in the inhibition of AA-induced aggregation. However, these derivatives were generally inactive against thrombin induced platelet aggregation (Chen et al., 2010).

Anti-Tubercular Agents

Hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, when complexed with Zn(II), showed significant antituberculosis activity. These compounds, particularly certain Zn(II) complexes, demonstrated very good antituberculosis activity with minimum inhibitory concentrations comparable to first and second line drugs used to treat tuberculosis (Mandewale et al., 2016).

Ring Opening Reactions

The ring opening reactions of quinoline substituted epoxides, including those similar to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one, have been studied. These reactions with secondary amines and lithium amides yield (aminohydroxyethyl)quinolines but with different regioselectivities, which could have implications in chemical synthesis processes (Boa et al., 2003).

Applications in Lubricating Grease

Certain quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study investigated how these compounds affected the total acid number and oxygen pressure drop in lubricating greases, suggesting potential applications in industrial lubricants (Hussein et al., 2016).

Anticancer Properties

Specifically, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to the quinolinone family, has demonstrated promising anticancer properties. It inhibited tumor growth significantly in mice without obvious signs of toxicity, disrupted tumor vasculature, and showed high antiproliferative activity in human tumor cell line panels. This indicates its potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).

Crystallographic Studies

Crystal structures of compounds closely related to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one have been synthesized and studied. This research provides valuable data on the molecular arrangement and potential applications in various fields, including materials science and pharmaceuticals (Obreza & Perdih, 2012).

Quantum Entanglement in Cancer Diagnosis

A study involving a complex molecule similar to 6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one was used to analyze interactions with a two-mode field, showing potential applications in the diagnosis of human cancer cells, tissues, and tumors through quantum entanglement dynamics (Alireza et al., 2019).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known bioactive properties of many quinoline and epoxide-containing compounds .

properties

IUPAC Name

6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-4-1-8-5-9(2-3-11(8)13-12)15-6-10-7-16-10/h2-3,5,10H,1,4,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLLIXGCEBNMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one

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